![molecular formula C15H14N2O6S B14483621 Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- CAS No. 65369-95-1](/img/structure/B14483621.png)
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a hydroxyethyl sulfonyl group and a nitro group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoic acid with 2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
- N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
- N-[3-(Hydroxymethyl)phenyl]benzamide
Uniqueness
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the hydroxyethyl sulfonyl group and the nitro group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Propiedades
Número CAS |
65369-95-1 |
|---|---|
Fórmula molecular |
C15H14N2O6S |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
N-[3-(2-hydroxyethylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O6S/c18-8-9-24(22,23)14-3-1-2-12(10-14)16-15(19)11-4-6-13(7-5-11)17(20)21/h1-7,10,18H,8-9H2,(H,16,19) |
Clave InChI |
QJFXNNDXHRPNFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
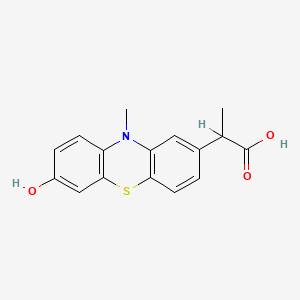
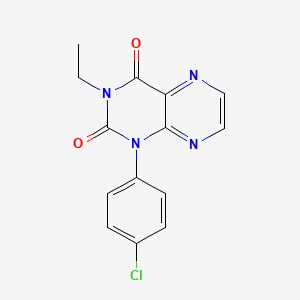

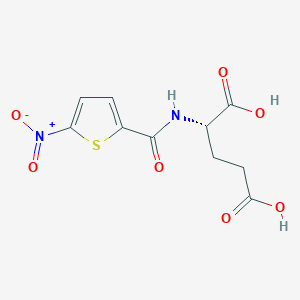
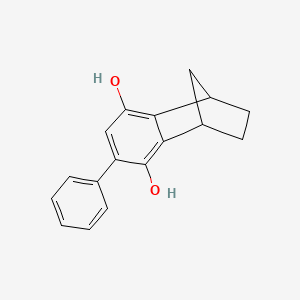


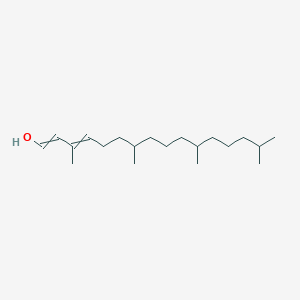

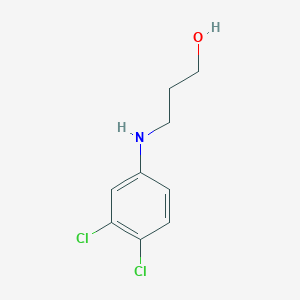

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
